molecular formula C7H11N5O B1443341 4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one CAS No. 1351393-97-9

4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one

Cat. No. B1443341
M. Wt: 181.2 g/mol
InChI Key: DOXBGYKSORFFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one, also known as 4-Methyl-1-methylpyrrolidin-2-one (4-MMP), is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid with a melting point of 181-183°C. 4-MMP has been used as a building block in the synthesis of various compounds, including pharmaceuticals, polymers, and dyes. Its unique structure makes it an ideal platform for the development of new materials and compounds.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

The synthesis of thiazolidinones and Mannich bases derived from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been investigated for their antimicrobial and antitubercular activities. These compounds demonstrate a promising avenue for the development of new therapeutic agents targeting bacterial and tubercular infections (Dave et al., 2007).

Antileishmanial Activity

Derivatives of 4-amino-1,2,4-triazole have been studied for their antileishmanial activity. Theoretical calculations and experimental assays suggest that these compounds possess significant potential in treating Leishmania infections, highlighting their relevance in drug discovery for neglected tropical diseases (Süleymanoğlu et al., 2017).

Synthesis of Clinical Drug Analogues

Research into the synthesis of N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring has elucidated their role in the development of analogues for clinical drugs like Rizatriptan, Ribavirin, Anastrozole, and others. This underscores the importance of 1,2,4-triazole scaffolds in pharmaceutical development, offering insights into the structural basis of their biological activities (Prasad et al., 2021).

properties

IUPAC Name

4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-12-3-4(2-5(12)13)6-9-7(8)11-10-6/h4H,2-3H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXBGYKSORFFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one
Reactant of Route 2
4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one
Reactant of Route 3
4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one
Reactant of Route 4
4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one
Reactant of Route 5
4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one
Reactant of Route 6
4-(3-amino-1H-1,2,4-triazol-5-yl)-1-methylpyrrolidin-2-one

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